molecular formula C15H24N2OS B10869537 1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea

1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No.: B10869537
M. Wt: 280.4 g/mol
InChI Key: PKLZLJPAOJXPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the reaction of 1-(2-phenylethyl)thiourea with 3-(propan-2-yloxy)propyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or acetonitrile
  • Temperature: Room temperature to 60°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reaction time
  • Purification steps such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylethyl and propan-2-yloxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted thioureas depending on the reagents used

Scientific Research Applications

1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting cellular processes: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)-3-[3-(methoxy)propyl]thiourea
  • 1-(2-Phenylethyl)-3-[3-(ethoxy)propyl]thiourea
  • 1-(2-Phenylethyl)-3-[3-(butoxy)propyl]thiourea

Uniqueness

1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea is unique due to the presence of the propan-2-yloxy group, which can impart different steric and electronic properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C15H24N2OS/c1-13(2)18-12-6-10-16-15(19)17-11-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H2,16,17,19)

InChI Key

PKLZLJPAOJXPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.